molecular formula C4H2F6 B1209683 3,3,3-Trifluoro-2-(trifluoromethyl)propene CAS No. 382-10-5

3,3,3-Trifluoro-2-(trifluoromethyl)propene

Cat. No. B1209683
CAS RN: 382-10-5
M. Wt: 164.05 g/mol
InChI Key: QMIWYOZFFSLIAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,3,3-Trifluoro-2-(trifluoromethyl)propene is recognized for its role as a comonomer in fluorinated copolymers. Its synthesis and chemical behavior, especially the electron-deficient double bond's reactivity, have been explored in various studies. The compound undergoes reactions with dienes, nucleophiles, and Grignard compounds, with additional reactions such as oxidation being noteworthy (Schneider & Siegemund, 1985).

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropene has been determined through electron diffraction, revealing bond distances and angles that highlight the molecule's unique geometry. Comparisons with propene show significant differences in bond lengths and angles, providing insights into the effects of fluorination on molecular structure (Tokue, Fukuyama, & Kuchitsu, 1973).

Chemical Reactions and Properties

The compound exhibits a high reactivity, participating in heterolytic and homolytic reactions. It reacts readily with nucleophiles and more sluggishly with electrophiles. Its interactions with various organic solvents demonstrate its versatile reactivity and the formation of various products through novel reaction mechanisms (Munavalli et al., 1993).

Physical Properties Analysis

The physical properties of 3,3,3-Trifluoro-2-(trifluoromethyl)propene, such as melting and boiling points, solubility in different solvents, and vapor pressure, are essential for understanding its behavior in various applications and environmental conditions. However, specific details on these properties are not provided in the searched papers and would require further investigation.

Chemical Properties Analysis

The electronic structure of 3,3,3-trifluoropropene, as investigated through photoelectron spectroscopies and calculations, reveals the molecule's ionization energies and orbital eigenvalues. The electron-accepting ability of trifluoropropene is enhanced upon fluorination, affecting its chemisorption interactions on solid surfaces and contributing to its unique chemical properties (Grant, Hale, & Stair, 1986).

Scientific Research Applications

Chemical Behavior and Reactions

  • Chemistry of 3,3,3-Trifluoro-2-trifluoromethylpropene: Used as a comonomer in fluorinated copolymers, it exhibits unique reactivity due to its electron-deficient double bond. This chemical behavior includes reactions with dienes, nucleophiles, and Grignard compounds, along with other reactions like oxidation (Schneider & Siegemund, 1985).

Synthesis and Building Blocks

  • Preparation of Derivatives: A method to prepare (E)-1-aryl-3,3,3-trifluoro-1,2-di(trimethylsilyl)-1-propenes from aryl trifluoromethyl acetylenes, showcasing its potential as a building block for substituted trifluoropropenes (Katagiri et al., 2011).
  • Radical Addition-Transfer Reactions: Utilization in the radical addition of xanthates, providing a route to highly functional organofluorine derivatives and original trifluoromethyl substituted building blocks (Delacroix et al., 2020).

Electronic Structure and Chemisorption

  • Electronic Structure Analysis: Investigations into the electronic structures of propene and 3,3,3-trifluoropropene reveal insights into their chemisorption interactions on solid surfaces, highlighting the enhanced electron accepting ability of trifluoropropene upon fluorination (Grant et al., 1986).

Reactivity and Novel Reactions

  • Unique Reactivity: Perfluoro-2-(trifluoromethyl)propene shows a high degree of reactivity, engaging in both heterolytic and homolytic reactions. Its reactions with various nucleophiles and electrophiles provide insights into the formation of various products (Munavalli et al., 1993).

Safety And Hazards


  • Eye Irritant : Handle with care and avoid contact with eyes.

  • Skin Irritant : Avoid skin contact.

  • STOT SE 3 : May cause respiratory irritation.


Future Directions

Research on the applications of 3,3,3-Trifluoro-2-(trifluoromethyl)propene continues, especially in the field of fluorinated organic synthesis. Further investigations into its reactivity, stability, and potential uses are warranted.


properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIWYOZFFSLIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052056
Record name 1,1-Bis(trifluoromethyl)ethene
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Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-(trifluoromethyl)propene

CAS RN

382-10-5
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3,3,4,4,4-Hexafluoroisobutylene
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Record name 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-
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Record name 1,1-Bis(trifluoromethyl)ethene
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Record name 3,3,3-trifluoro-2-(trifluoromethyl)propene
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Record name HEXAFLUOROISOBUTYLENE
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Synthesis routes and methods I

Procedure details

Among the thus produced fluorine-containing compounds (I), monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate is reacted with an amine to give 2-trifluoromethyl-3,3,3-trifluoropropene in a high yield.
Quantity
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[Compound]
Name
compounds ( I )
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monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
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[Compound]
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amine
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Synthesis routes and methods II

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, pyridine (19.3 g, 244 mmol) was charged and warmed to 70° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 2 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distillated to give 2-trifluoromethyl-3,3,3-trifluoropropene (b.p., 14° C.) (2.30 g). Yield, 70 %.
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, triethylamine (20.0 g, 198 mmol) was charged and warmed to 60° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 2.5 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distilled to give 2-trifluoromethyl3,3,3-trifluoropropene (2.36 g). Yield, 72 %.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, tributylamine (20.0 g, 108 mmoles) was charged and warmed to 65° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 3 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distilled to give 2-trifluoromethyl-3,3,3-trifluoropropene (2.49 g). Yield, 76 %.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the form of the present invention starting from hexafluoropropylene oxide, a vapor stream of hexafluoropropylene oxide is fed at any convenient flow rate, e.g., in the range of about 0.04 to about 0.06 g-mole/hr to a reactor maintained at a temperature in the range of about 400° to about 650° C. and containing a fluorinated catalyst (hereinafter described) for a residence time sufficient to for a vapor stream comprising hexafluoroacetone which is not isolated but forwarded directly to a heating zone of the reactor for conversion to hexafluoroisobutylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-(trifluoromethyl)propene
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Citations

For This Compound
32
Citations
CB Rivela, CM Tovar, R Gibilisco, MA Teruel, I Barnes… - RSC …, 2019 - pubs.rsc.org
The OH radical initiated photodegradation of 2-fluoropropene (CH3CFCH2), 3,3,3-trifluoro-2-(tri-fluoromethyl)propene ((CF3)2CCH2) and (E/Z)-1,2,3,3,3-pentafluoropropene ((E/Z)-…
Number of citations: 8 pubs.rsc.org
CM Tovar, MB Blanco, I Barnes, P Wiesen… - Atmospheric …, 2014 - Elsevier
In order to assess the environmental impact of possible candidates such as hydrofluoroolefins to replace the CFCs in the industry, it is necessary to perform kinetic and product studies …
Number of citations: 32 www.sciencedirect.com
CB Rivela Fretes, CM Tovar Ramos, RG Gibilisco… - 2019 - ri.conicet.gov.ar
The OH radical initiated photodegradation of 2-fluoropropene (CH 3 CF═CH 2 ), 3,3,3-trifluoro-2-(tri-fluoromethyl)propene ((CF 3 ) 2 C═CH 2 ) and (E/Z)-1,2,3,3,3-pentafluoropropene (…
Number of citations: 2 ri.conicet.gov.ar
PG Falireas, M Wehbi, A Alaaeddine, B Améduri - Polymer Chemistry, 2018 - pubs.rsc.org
The kinetics of the radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) initiated by tert-butyl peroxypivalate in solution is presented. …
Number of citations: 7 pubs.rsc.org
IL Knunyants, MP Krasuskaya, EI Mysov - … of the Academy of Sciences of …, 1960 - Springer
It is shown that perfluoro olefins may be catalytically hydrogenated. Perfluoroethylene, perfluoropropene, perfluoroisobutene, and other fluoro olefins were hydrogenated over nickel …
Number of citations: 73 link.springer.com
BM Kraft, WD Jones - Journal of the American Chemical Society, 2002 - ACS Publications
Cp* 2 ZrH 2 (1) (Cp* = pentamethylcyclopentadienyl) reacts with vinylic carbon−fluorine bonds of CF 2 CH 2 and 1,1-difluoromethylenecyclohexane (CF 2 C 6 H 10 ) to afford Cp* 2 …
Number of citations: 105 pubs.acs.org
V Petrov - Journal of Fluorine Chemistry, 2023 - Elsevier
The reaction of partially fluorinated epoxides with strong, hindered bases in the presence of electrophiles resulted in functionalization of the epoxy ring. For example, the reaction of …
Number of citations: 0 www.sciencedirect.com
WD Jones - Dalton Transactions, 2003 - pubs.rsc.org
The activation of several types of carbon–fluorine bonds in alkanes, arenes and olefins, using the early transition metal complex Cp*2ZrH2, are described. Fluoroalkanes are reduced to …
Number of citations: 97 pubs.rsc.org
JD Mather, E Tapscott - nist.gov
Although it is not certain that a “drop-in” chemical substitute (as opposed to a new technology) for halons that can be used in normally occupied areas will ever be identified. there are …
Number of citations: 3 www.nist.gov
BM Kraft - 2002 - search.proquest.com
Cp* 2 ZrH 2 cleaves carbon-fluorine bonds in a series of aliphatic fluorocarbons to give Cp* 2 ZrHF and alkane by a radical chain mechanism with Cp* 2 Zr III H as the reactive species …
Number of citations: 2 search.proquest.com

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